molecular formula C11H11N3O B028083 6-(4-Methoxyphenyl)pyridazin-3-amine CAS No. 4776-87-8

6-(4-Methoxyphenyl)pyridazin-3-amine

Cat. No. B028083
CAS RN: 4776-87-8
M. Wt: 201.22 g/mol
InChI Key: PCPMUYYPWJFHEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine derivatives involves multiple steps, including Friedel-Crafts acylation, cyclization, condensation, dehydrogenation, and reactions with secondary amines to obtain various derivatives. These processes highlight the versatility and reactivity of the core pyridazinone structure in forming complex molecules with potential biological activities (Soliman & El-Sakka, 2011).

Scientific Research Applications

  • Polymer Feedstock

    • Field : Polymer Science
    • Application : A pyridazine-based compound, 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one (GSPZ), can be synthesized and used as a polymer feedstock .
    • Method : GSPZ is synthesized by the Friedel-Crafts reaction of guaiacol and succinic anhydride, both of which can be derived from biomass. GSPZ is then treated with bio-based epichlorohydrin to prepare the epoxy resin precursor GSPZ-EP .
    • Results : The cured GSPZ-EP possesses a higher glass transition temperature (187°C vs. 173°C) and shows a 140%, 70 and 93% increase in char yield (in N2), storage modulus (30°C) and Young’s modulus, respectively when compared with a standard petroleum-based bisphenol A epoxy resin .
  • Pharmacological Activities

    • Field : Pharmacology
    • Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
    • Method : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
    • Results : Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
  • Inhibition of Platelet Aggregation

    • Field : Biochemistry
    • Application : 6-phenyl-5-hydroxymethyl-4,5-dihydro-3(2H)-pyridazinone and 6-thienyl-5-hydroxymethyl-4,5-dihydro-3(2H)-pyridazinones were found to inhibit platelet aggregation induced by thrombin or by the calcium ionophore ionomycin .
    • Method : Not specified .
    • Results : The compounds were found to inhibit platelet aggregation with IC 50 values of 0.25 and 0.26 mm for thrombin, and 0.42 and 0.43 mm for ionomycin, respectively .
  • Synthesis of SR 95103

    • Field : Biochemistry
    • Application : “6-(4-Methoxyphenyl)pyridazin-3-amine” is an aminopyridazine derivative, and can be used for the synthesis of SR 95103 .
    • Method : Not specified .
    • Results : SR 95103 is a selective and competitive GABA-A receptor antagonist .
  • Phosphodiesterase-III Inhibitor

    • Field : Pharmacology
    • Application : A series of 6-benzoxazinylpyridazin-3-ones were shown to inhibit PDE-III and have positive inotropic effects .
    • Method : Not specified .
    • Results : The 6-(3,4-Dihydro-3-oxo-1,4-(2H)-benzoxazin-7-yl)-2,3,4,5-tetrahydro-5-methylpyridazin-3-one (bemoradan) was a powerful and selective PDE-III inhibitor with long-acting, strong inotropic and vasodilator drug .
  • Synthesis of gamma-Aminobutyric Acid (GABA) Antagonists

    • Field : Biochemistry
    • Application : “6-(4-Methoxyphenyl)pyridazin-3-amine” is an aminopyridazine derivative, and can be used for the synthesis of SR 95103 .
    • Method : Not specified .
    • Results : SR 95103 is a selective and competitive GABA-A receptor antagonist .
  • Phosphodiesterase-III Inhibitor

    • Field : Pharmacology
    • Application : A series of 6-benzoxazinylpyridazin-3-ones were shown to inhibit PDE-III and have positive inotropic effects .
    • Method : Not specified .
    • Results : The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .

properties

IUPAC Name

6-(4-methoxyphenyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPMUYYPWJFHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547973
Record name 6-(4-Methoxyphenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)pyridazin-3-amine

CAS RN

4776-87-8
Record name 6-(4-Methoxyphenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Kilic, HO Gulcan, F Aksakal, T Ercetin, N Oruklu… - Bioorganic …, 2018 - Elsevier
A series of new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring were designed, synthesized and evaluated for their ability to inhibit both …
Number of citations: 20 www.sciencedirect.com
T Kodama, I Sasaki, H Sugimura - The Journal of Organic …, 2021 - ACS Publications
A highly regioselective method was developed for the preparation of pyridazine derivatives via the aza-Diels–Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral …
Number of citations: 12 pubs.acs.org

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